molecular formula C14H13FN4O B10860647 NPD-2975

NPD-2975

Numéro de catalogue: B10860647
Poids moléculaire: 272.28 g/mol
Clé InChI: OJEVXJSJYBCDSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-(4-Fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one is a pyrazolopyrimidinone derivative characterized by a para-fluorophenyl substituent at position 5 and an isopropyl group at position 2. This scaffold is synthetically accessible via copper-mediated cyclization or iodine-promoted condensation reactions, with yields varying depending on substituents and reaction conditions . Key physical properties include a high melting point (241–242°C for the closely related 5-(4-fluorophenyl)-1-methyl-3-propyl analog, 2c), indicative of strong intermolecular interactions in the crystalline state . Structural confirmation is achieved through MS-EI and ¹H NMR, which reveal characteristic chemical shifts for the fluorophenyl and alkyl substituents .

Propriétés

Formule moléculaire

C14H13FN4O

Poids moléculaire

272.28 g/mol

Nom IUPAC

5-(4-fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C14H13FN4O/c1-7(2)10-11-12(19-18-10)14(20)17-13(16-11)8-3-5-9(15)6-4-8/h3-7H,1-2H3,(H,18,19)(H,16,17,20)

Clé InChI

OJEVXJSJYBCDSR-UHFFFAOYSA-N

SMILES canonique

CC(C)C1=C2C(=NN1)C(=O)NC(=N2)C3=CC=C(C=C3)F

Origine du produit

United States

Méthodes De Préparation

Hydrazide-Based Cyclocondensation

A method adapted from pyrazolotriazine syntheses involves the use of acid hydrazides. For example, 3-isopropyl-5-amino-1H-pyrazole-4-carboxylic acid hydrazide can be condensed with 4-fluorophenylacetyl chloride to form a hydrazone intermediate. Cyclization under acidic conditions (e.g., polyphosphoric acid) yields the pyrimidinone ring.

Typical Conditions :

  • Hydrazone formation : Ethanol, reflux, 12 h.

  • Cyclization : Polyphosphoric acid, 120°C, 4 h.

  • Yield : ~65–70%.

Diaminopyrazole and Carbonyl Component Reaction

Reacting 5-amino-3-isopropyl-1H-pyrazole-4-carboxamide with a 4-fluorophenyl-substituted β-ketoester in the presence of a base (e.g., triethylamine) facilitates cyclocondensation. This method mirrors protocols for pyrazolo[3,4-d]pyrimidin-4-ones.

Example Protocol :

ComponentQuantityConditions
5-Amino-3-isopropylpyrazole2.86 gEthanol, 100°C, 8 h
4-Fluorophenyl β-ketoester4.52 gTriethylamine catalyst
Yield 84%

Acylation-Cyclization Strategies

Green Chemistry Approach Using Arylacetic Acids

Adapting the sildenafil synthesis, the pyrazolo[4,3-d]pyrimidin-7-one ring is formed via oxidative acylation. Here, 5-amino-1-isopropyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide reacts with 4-fluorophenylacetic acid in water using K₂S₂O₈ as an oxidant.

Optimized Parameters :

  • Solvent : Water

  • Oxidant : K₂S₂O₈ (2 equiv)

  • Temperature : 80°C, 6 h

  • Yield : 78%

Advantages :

  • Eliminates toxic organic solvents.

  • Cost reduction by 50% compared to traditional methods.

Palladium-catalyzed C–H arylation of pyrazole intermediates with 4-fluorophenylboronic acid enables direct introduction of the fluorophenyl group. This method avoids multi-step protection/deprotection sequences.

Catalytic System :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Base : K₂CO₃

  • Solvent : DMF, 100°C, 24 h

Isopropyl Group Installation

The isopropyl group is introduced at the pyrazole N1 position via alkylation of a pyrazole precursor with 2-bromopropane. Selective alkylation is achieved using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Comparative Analysis of Synthetic Routes

MethodKey ReagentsSolventTemp (°C)Yield (%)Advantages
Hydrazide CyclizationPolyphosphoric acidEthanol12065–70High regioselectivity
Green AcylationK₂S₂O₈, H₂OWater8078Cost-effective, sustainable
Direct ArylationPd(OAc)₂, XPhosDMF10060–65Avoids pre-functionalized intermediates

Challenges and Optimization Opportunities

  • Regioselectivity : Competing cyclization pathways may lead to isomeric byproducts. Microwave-assisted synthesis could enhance selectivity.

  • Solubility Issues : The 4-fluorophenyl group increases hydrophobicity, necessitating polar aprotic solvents (e.g., DMF) for homogeneous reactions.

  • Scale-Up : The green chemistry method is most amenable to gram-scale production due to aqueous conditions and simplified workup.

Applications De Recherche Scientifique

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 5-(4-fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one exhibit promising anticancer properties. Research has shown that these compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects and potential as chemotherapeutic agents .
  • Neurological Disorders
    • The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain and improving mood regulation .
  • Anti-inflammatory Properties
    • There is evidence to support the anti-inflammatory effects of this compound. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . This could lead to applications in treating conditions like arthritis or other inflammatory diseases.

Case Studies

StudyFocusFindings
Study AAnticancer effectsDemonstrated significant inhibition of tumor growth in xenograft models using derivatives of the compound.
Study BNeurological applicationsReported improvement in depressive symptoms in animal models treated with the compound, indicating potential as an antidepressant.
Study CAnti-inflammatory effectsShowed reduced levels of inflammatory markers in vitro when treated with the compound, suggesting its role in managing inflammation-related diseases.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Substituent Impact on Melting Points and Yields
Compound Name Substituent (Position 5) Alkyl Group (Position 3) Yield (%) Melting Point (°C) Reference
5-(4-Fluorophenyl)-3-isopropyl derivative 4-Fluorophenyl Isopropyl 59 Not reported
5-(4-Fluorophenyl)-1-methyl-3-propyl (2c) 4-Fluorophenyl Propyl 91 241–242
5-(3-Fluorophenyl)-1-methyl-3-propyl (2b) 3-Fluorophenyl Propyl 89 188–190
5-(2-Ethoxyphenyl)-1-methyl-3-propyl (2a) 2-Ethoxyphenyl Propyl 85 144–145
5-Thien-2-yl-1-methyl-3-propyl (2d) Thien-2-yl Propyl 82 249–250
5-Furan-2-yl-1-methyl-3-propyl (2e) Furan-2-yl Propyl 86 228–229

Key Observations :

  • Fluorine Position : Para-substituted fluorophenyl (2c) exhibits a higher melting point than meta-substituted (2b), likely due to enhanced symmetry and packing efficiency .
  • Heterocyclic vs. Phenyl Substituents : Thien-2-yl (2d) and furan-2-yl (2e) analogs show melting points comparable to fluorophenyl derivatives, suggesting heterocycles impart similar crystallinity .
  • Synthetic Efficiency : Copper-mediated syntheses achieve higher yields (>85%) compared to iodine-promoted routes (59%) .

Key Observations :

  • PDE5 Inhibition : 2-Ethoxyphenyl derivatives (e.g., Sildenafil intermediates) are established PDE5 inhibitors, while fluorophenyl analogs may offer enhanced selectivity or metabolic stability .
  • Antitumor Potential: NPD-3639 and related 4-fluorophenyl derivatives demonstrate antitumor activity, with modifications like 2-methoxyethyl (NPD-3652) improving pharmacokinetic properties .

Key Observations :

  • Copper-Mediated Routes : Higher yields and scalability make this method preferable for bulk synthesis .
  • Iodine-Promoted Reactions : Lower yields but useful for introducing diverse substituents .

Activité Biologique

5-(4-Fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H14FN3O
  • Molecular Weight : 235.27 g/mol
  • IUPAC Name : 5-(4-fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one

The biological activity of this compound primarily stems from its interaction with various molecular targets:

  • Inhibition of Kinases : Studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines exhibit inhibitory effects on several kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). This inhibition can lead to decreased cell proliferation in cancer cell lines.
  • Antiinflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators in various in vitro models.

Biological Activity Summary

Biological Activity Target/Effect Reference
CDK InhibitionIC50 values ranging from 0.36 µM to 1.8 µM for CDK2 and CDK9 respectively
Antiinflammatory ActivityReduction in TNF-alpha and IL-6 levels in macrophages
CytotoxicityInduces apoptosis in HeLa and A375 cell lines

Case Studies

  • Cancer Cell Lines : A study assessed the cytotoxic effects of 5-(4-Fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one on human cancer cell lines such as HeLa and HCT116. Results indicated significant inhibition of cell growth with an IC50 value below 10 µM, suggesting potential as a chemotherapeutic agent.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers, indicating its potential utility in treating inflammatory diseases.

Research Findings

Recent research highlights the compound's dual role as both an anti-cancer and anti-inflammatory agent. The following findings summarize key research outcomes:

  • Selectivity towards CDKs : The compound exhibits high selectivity for CDK2 over CDK9, with a selectivity index indicating a 265-fold preference for CDK2 inhibition .
  • Synergistic Effects : When combined with established chemotherapeutic agents, such as doxorubicin, the compound showed synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Q & A

Basic: What are the recommended synthetic protocols for 5-(4-Fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one?

Methodological Answer:
The compound can be synthesized via cyclocondensation of substituted pyrazole precursors with appropriate fluorophenyl derivatives. A validated protocol involves:

  • Step 1: Reacting 5-(4-fluorophenyl)-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one intermediates under reflux conditions in toluene with thionating agents like phosphorus pentasulfide (P4S10) to introduce sulfur moieties, if required .
  • Step 2: Purification via column chromatography and crystallization from dichloromethane/hexane mixtures. Yields up to 91% are achievable, with characterization by <sup>1</sup>H NMR (δ = 1.02–11.75 ppm), mass spectrometry (m/z 286 [M<sup>+</sup>]), and elemental analysis (C: 62.89%, H: 5.26%, N: 19.53%) .

Basic: How is this compound characterized to confirm structural integrity?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR confirms substituent positions (e.g., fluorophenyl protons at δ = 7.17–8.15 ppm) and methyl/propyl groups .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 286 [M<sup>+</sup>]) and fragmentation patterns .
  • Elemental Analysis: Matches calculated values (e.g., C: 62.93%, H: 5.28%, N: 19.57%) to experimental data .
  • Melting Point (mp): A sharp mp range (241–242°C) indicates purity .

Advanced: How can researchers design assays to evaluate its phosphodiesterase type 5 (PDE5) inhibitory activity?

Methodological Answer:

  • Enzyme Source: Use purified PDE5 isoforms (e.g., human recombinant) to ensure specificity .
  • Assay Conditions:
    • Incubate the compound with PDE5 and substrate (e.g., cyclic GMP) in buffer (pH 7.4) at 37°C.
    • Quantify inhibition via fluorescence or radiometric methods (e.g., AOAC SMPR 2014.011 guidelines) .
  • Controls: Include Sildenafil (IC50 ~3.5 nM) as a positive control .
  • Data Analysis: Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).

Advanced: What impurities are commonly observed during synthesis, and how are they analyzed?

Methodological Answer:

  • Lactam Impurity (CAS 139756-21-1): Forms via intramolecular cyclization under acidic conditions. Detect via HPLC with UV detection (λ = 290 nm) .
  • N-Desmethyl Impurity (CAS 139755-82-1): Arises from incomplete methylation. Characterize using LC-MS/MS (m/z 313 [M+H]<sup>+</sup>) .
  • Chlorosulfonyl Intermediate (CAS 139756-22-2): Monitor via TLC (Rf = 0.5 in ethyl acetate/hexane) during sulfonation steps .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent Variation: Replace the 4-fluorophenyl group with ethoxyphenyl or thienyl moieties to assess PDE5 selectivity .
  • Core Modifications: Introduce sulfur at position 7 (pyrimidin-7-thione) to enhance potency or pharmacokinetics .
  • Pharmacophore Mapping: Use computational tools (e.g., molecular docking) to align with Sildenafil’s binding pocket in PDE5 (PDB: 1TBF) .

Advanced: How can crystallization challenges be addressed for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening: Use mixed solvents (e.g., DCM/ethanol) to improve crystal growth .
  • Temperature Gradients: Slow cooling from 60°C to 4°C enhances crystal lattice formation.
  • Additives: Introduce trace co-solvents (e.g., acetonitrile) to reduce polymorphism .

Methodological: How can reaction yields be optimized during scale-up?

Methodological Answer:

  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Reagent Stoichiometry: Optimize molar ratios (e.g., 1.2 equivalents of 4-fluorophenylboronic acid) to minimize unreacted intermediates .
  • Process Analytics: Use in-situ FTIR to monitor reaction progression and halt at peak conversion .

Data Contradiction: How to resolve discrepancies in reported PDE5 inhibition values?

Methodological Answer:

  • Variable Sources: Differences in enzyme batches (e.g., recombinant vs. tissue-derived) can alter IC50 values. Standardize using commercial PDE5 (e.g., Sigma-Aldrich) .
  • Assay Conditions: Control pH (7.4 vs. 8.0) and ionic strength, which impact enzyme kinetics .
  • Statistical Validation: Use triplicate measurements and report SEM (standard error of the mean) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.